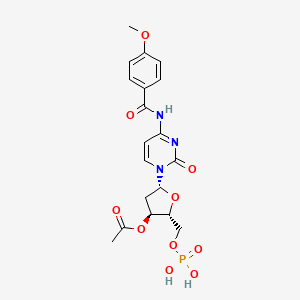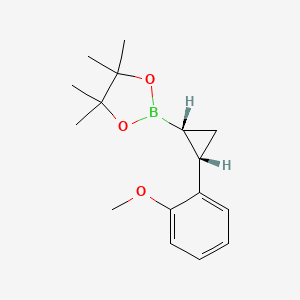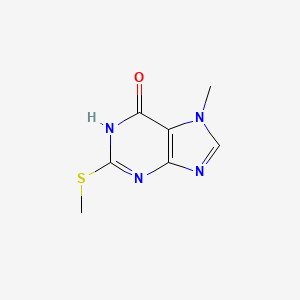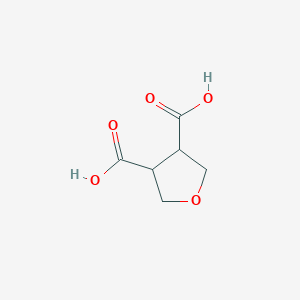![molecular formula C8H10N4O B12938752 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol CAS No. 37570-91-5](/img/structure/B12938752.png)
2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is a heterocyclic compound that features a biimidazole core linked to an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction is often carried out under solvent-free conditions using microwave-assisted synthesis to achieve high yields and efficiency .
Industrial Production Methods
Industrial production of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the biimidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced biimidazole derivatives.
Substitution: Alkylated or acylated biimidazole derivatives
科学的研究の応用
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The biimidazole core can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
類似化合物との比較
Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: Known for its use in energetic materials.
1,2,4-Triazole: Another heterocyclic compound with similar applications in coordination chemistry and medicinal chemistry.
Uniqueness
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is unique due to its combination of a biimidazole core and an ethanol group, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and a wide range of applications in various fields .
特性
CAS番号 |
37570-91-5 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C8H10N4O/c13-6-5-12-4-3-11-8(12)7-9-1-2-10-7/h1-4,13H,5-6H2,(H,9,10) |
InChIキー |
BRUYPAAHVZEIKK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C2=NC=CN2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
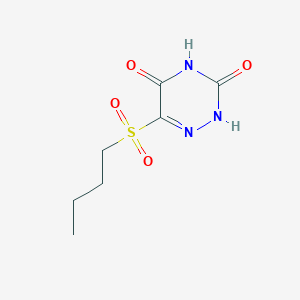
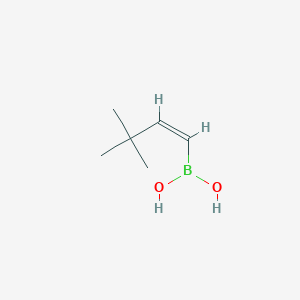

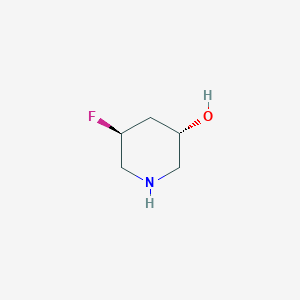
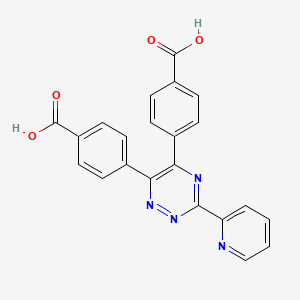
![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

